Cas no 2228727-58-8 (2-(3-bromo-5-chlorophenyl)ethanethioamide)

2-(3-Bromo-5-chlorophenyl)ethanethioamide is a brominated and chlorinated phenylthioamide derivative with potential applications in organic synthesis and pharmaceutical research. Its distinct structural features, including the thioamide functional group and halogen substituents, make it a valuable intermediate for constructing complex heterocyclic compounds or modifying bioactive molecules. The presence of both bromine and chlorine atoms enhances its reactivity in cross-coupling reactions, while the thioamide moiety offers versatility in nucleophilic or cyclization reactions. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships or as a precursor in the development of enzyme inhibitors. Its well-defined molecular structure ensures consistent performance in synthetic applications.
2-(3-bromo-5-chlorophenyl)ethanethioamide structure
2228727-58-8 structure
商品名:2-(3-bromo-5-chlorophenyl)ethanethioamide
CAS番号:2228727-58-8
MF:C8H7BrClNS
メガワット:264.569878816605
CID:6284823
PubChem ID:165670336

2-(3-bromo-5-chlorophenyl)ethanethioamide 化学的及び物理的性質

名前と識別子

    • 2-(3-bromo-5-chlorophenyl)ethanethioamide
    • EN300-1921347
    • 2228727-58-8
    • インチ: 1S/C8H7BrClNS/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H2,11,12)
    • InChIKey: XWGVJDDAINIONP-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CC(=C1)CC(N)=S)Cl

計算された属性

  • せいみつぶんしりょう: 262.91711g/mol
  • どういたいしつりょう: 262.91711g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 58.1Ų

2-(3-bromo-5-chlorophenyl)ethanethioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1921347-2.5g
2-(3-bromo-5-chlorophenyl)ethanethioamide
2228727-58-8
2.5g
$1370.0 2023-09-17
Enamine
EN300-1921347-1g
2-(3-bromo-5-chlorophenyl)ethanethioamide
2228727-58-8
1g
$699.0 2023-09-17
Enamine
EN300-1921347-10g
2-(3-bromo-5-chlorophenyl)ethanethioamide
2228727-58-8
10g
$3007.0 2023-09-17
Enamine
EN300-1921347-0.05g
2-(3-bromo-5-chlorophenyl)ethanethioamide
2228727-58-8
0.05g
$587.0 2023-09-17
Enamine
EN300-1921347-0.25g
2-(3-bromo-5-chlorophenyl)ethanethioamide
2228727-58-8
0.25g
$642.0 2023-09-17
Enamine
EN300-1921347-0.5g
2-(3-bromo-5-chlorophenyl)ethanethioamide
2228727-58-8
0.5g
$671.0 2023-09-17
Enamine
EN300-1921347-10.0g
2-(3-bromo-5-chlorophenyl)ethanethioamide
2228727-58-8
10g
$4236.0 2023-06-01
Enamine
EN300-1921347-5.0g
2-(3-bromo-5-chlorophenyl)ethanethioamide
2228727-58-8
5g
$2858.0 2023-06-01
Enamine
EN300-1921347-0.1g
2-(3-bromo-5-chlorophenyl)ethanethioamide
2228727-58-8
0.1g
$615.0 2023-09-17
Enamine
EN300-1921347-1.0g
2-(3-bromo-5-chlorophenyl)ethanethioamide
2228727-58-8
1g
$986.0 2023-06-01

2-(3-bromo-5-chlorophenyl)ethanethioamide 関連文献

2-(3-bromo-5-chlorophenyl)ethanethioamideに関する追加情報

2-(3-Bromo-5-Chlorophenyl)ethanethioamide: A Comprehensive Overview

2-(3-Bromo-5-Chlorophenyl)ethanethioamide, with the CAS number 2228727-58-8, is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This comprehensive overview aims to provide a detailed understanding of the compound, including its synthesis, properties, and potential applications.

Synthesis and Structure: The synthesis of 2-(3-Bromo-5-Chlorophenyl)ethanethioamide typically involves a multi-step process that begins with the bromination and chlorination of a phenyl ring, followed by the introduction of an ethanethioamide group. The compound's structure features a substituted phenyl ring with a bromine and chlorine atom at the 3 and 5 positions, respectively, and an ethanethioamide group attached to the phenyl ring. This unique arrangement of functional groups imparts specific chemical and physical properties to the molecule.

Physical and Chemical Properties: 2-(3-Bromo-5-Chlorophenyl)ethanethioamide is a solid at room temperature and exhibits moderate solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The compound's melting point is typically in the range of 100-120°C, although this can vary slightly depending on the purity and conditions of synthesis. The presence of the bromine and chlorine atoms contributes to its high molecular weight (MW = 276.64 g/mol) and influences its reactivity in various chemical reactions.

Spectroscopic Analysis: The characterization of 2-(3-Bromo-5-Chlorophenyl)ethanethioamide often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. NMR spectra typically show distinct signals for the aromatic protons, the methyl protons of the ethanethioamide group, and the thioamide proton. Mass spectrometry confirms the molecular weight and provides information on fragmentation patterns, while IR spectroscopy reveals characteristic peaks for the C-H, C-Br, C-Cl, and C-S bonds.

Mechanism of Action: Recent studies have explored the biological activity of 2-(3-Bromo-5-Chlorophenyl)ethanethioamide. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been shown to exhibit inhibitory activity against certain kinases, which are key targets in cancer therapy. The thioamide group is particularly important in this context, as it can form hydrogen bonds with active site residues, enhancing binding affinity.

Potential Applications: The unique properties of 2-(3-Bromo-5-Chlorophenyl)ethanethioamide make it a promising candidate for various applications. In medicinal chemistry, it has been investigated as a lead compound for drug development due to its potential therapeutic effects. Additionally, its ability to form stable complexes with metal ions makes it useful in materials science for applications such as catalysis and sensor development.

Clinical Trials: While extensive clinical trials are still underway, preliminary results are encouraging. Preclinical studies have demonstrated that 2-(3-Bromo-5-Chlorophenyl)ethanethioamide exhibits low toxicity at therapeutic concentrations and has good pharmacokinetic properties. These findings suggest that it may be suitable for further development as a therapeutic agent.

Safety Considerations: As with any chemical compound, proper handling and storage precautions should be observed when working with 2-(3-Bromo-5-Chlorophenyl)ethanethioamide. It is important to use appropriate personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation. Additionally, storage should be in a cool, dry place away from incompatible substances.

FUTURE DIRECTIONS: The future research on 2-(3-Bromo-5-Chlorophenyl)ethanethioamide is likely to focus on optimizing its structure for improved potency and selectivity. Computational methods such as molecular docking and dynamics simulations can provide valuable insights into the interactions between the compound and its biological targets. Furthermore, combinatorial chemistry approaches may be employed to generate analogs with enhanced properties.

In conclusion, 2-(3-Bromo-5-Chlorophenyl)ethanethioamide strong>, CAS number < strong > 2228727-58-8 strong > , is a multifaceted compound with significant potential in both research and practical applications. Its unique chemical structure, coupled with its promising biological activity, makes it an exciting area of study for chemists and biologists alike. p > article > response >

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